(Iodoethynyl)(trimethyl)germane
Description
(Iodoethynyl)(trimethyl)germane is an organogermanium compound with the formula (CH₃)₃Ge–C≡C–I. It features a trimethylgermyl group bonded to an iodoethynyl moiety, combining the unique electronic properties of germanium with the halogen-bonding capability of iodine. The iodoethynyl group likely enhances its utility in cross-coupling reactions and halogen-bonded supramolecular assemblies, as seen in related iodoalkynes .
Properties
CAS No. |
63212-77-1 |
|---|---|
Molecular Formula |
C5H9GeI |
Molecular Weight |
268.66 g/mol |
IUPAC Name |
2-iodoethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H9GeI/c1-6(2,3)4-5-7/h1-3H3 |
InChI Key |
VTQUPKNTDJFNJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C#CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Iodoethynyl)(trimethyl)germane typically involves the reaction of trimethylgermane with an iodoethynylating agent. One common method is the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate iodoalkynes .
Industrial Production Methods
While specific industrial production methods for (Iodoethynyl)(trimethyl)germane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Iodoethynyl)(trimethyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, altering the oxidation state of the germanium atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the germanium center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethynylgermanes, while oxidation and reduction reactions can produce germanium oxides or hydrides.
Scientific Research Applications
Chemistry
In chemistry, (Iodoethynyl)(trimethyl)germane is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In industry, (Iodoethynyl)(trimethyl)germane can be used in the production of advanced materials, such as semiconductors and optoelectronic devices. Its ability to form stable germanium-carbon bonds makes it useful in the fabrication of thin films and coatings.
Mechanism of Action
The mechanism of action of (Iodoethynyl)(trimethyl)germane involves its ability to form stable bonds with other atoms and molecules. The iodoethynyl group can participate in halogen bonding interactions, which are non-covalent interactions between the electrophilic part of a halogen and a Lewis base . These interactions can influence the compound’s reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Organogermanium Compounds
*Hypothetical data inferred from analogous compounds. †Calculated based on atomic masses.
Key Observations:
Reactivity in Catalytic Systems: Trimethyl(phenyl)germane exhibits superior reactivity in cobalt-catalyzed reactions with phenylglyoxal hydrate compared to its silicon analog, PhSiMe₃, due to germanium’s larger atomic radius and enhanced nucleophilicity . (Iodoethynyl)(trimethyl)germane may similarly participate in transition-metal catalysis, with iodine acting as a leaving group. (4-Iodophenyl)(trimethylgermyl)methanone demonstrates compatibility with di-/tri-substituted aryl iodides, though 3-iodopyridines and 4-hydroxyiodobenzene are unreactive . This suggests steric and electronic factors limit substrate scope, which may also apply to (iodoethynyl)(trimethyl)germane.
Halogen-Bonding Applications: Iodoethynyl derivatives, such as 2-(iodoethynyl)pyridine, form halogen-bonded supramolecular architectures . The iodine in (iodoethynyl)(trimethyl)germane could enable similar applications, contrasting with non-iodinated analogs like trimethyl ethynyl germane.
Photophysical Properties :
- Diacylgermanes (e.g., 4a–e) exhibit lower extinction coefficients than tetraacylgermanes due to fewer chromophores . While (iodoethynyl)(trimethyl)germane lacks acyl groups, its iodine substituent may influence UV-Vis absorption for photoreactive applications.
Hydrogenation Behavior :
- Trimethyl(aryl)germanes undergo cis-selective hydrogenation with high yields (e.g., 6ag–6aj in Table 2 of ). The iodoethynyl group’s electron-withdrawing nature may alter hydrogenation kinetics compared to phenyl or naphthyl substituents.
Stability and Handling Considerations
- Trimethylgermanium iodide (C₃H₉GeI) has a density of 1.815 g/mL, indicating higher molecular packing than non-iodinated germanes . (Iodoethynyl)(trimethyl)germane may exhibit similar density trends.
- Aroyltrimethylgermanes (e.g., 3ak) are reported as stable oils with well-defined NMR spectra (¹H: δ 0.50 ppm for Ge(CH₃)₃; ¹³C: δ -2.12 ppm for Ge–C) . The iodoethynyl group would likely deshield adjacent carbons, shifting NMR signals upfield compared to phenyl or acyl derivatives.
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